Lutidinate

Description

Structure

3D Structure

Properties

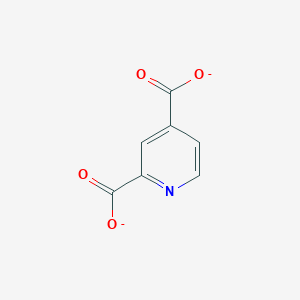

Molecular Formula |

C7H3NO4-2 |

|---|---|

Molecular Weight |

165.1 g/mol |

IUPAC Name |

pyridine-2,4-dicarboxylate |

InChI |

InChI=1S/C7H5NO4/c9-6(10)4-1-2-8-5(3-4)7(11)12/h1-3H,(H,9,10)(H,11,12)/p-2 |

InChI Key |

MJIVRKPEXXHNJT-UHFFFAOYSA-L |

SMILES |

C1=CN=C(C=C1C(=O)[O-])C(=O)[O-] |

Canonical SMILES |

C1=CN=C(C=C1C(=O)[O-])C(=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to Lutein and Zeaxanthin: Dietary Sources, Analytical Quantification, and Biological Mechanisms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of lutein and zeaxanthin, two critical carotenoids for human health. It details their primary dietary sources with quantitative data, outlines precise experimental protocols for their quantification, and explores the molecular signaling pathways through which they exert their biological effects.

Dietary Sources of Lutein and Zeaxanthin

Lutein and zeaxanthin are predominantly found in green leafy vegetables and yellow to orange fruits and vegetables. Egg yolks and corn are also significant sources, with the bioavailability from eggs being notably high due to their fat content.[1][2] The following tables summarize the lutein and zeaxanthin content in a variety of common foods, compiled from the USDA food composition database and other scientific literature.[3][4][5][6][7]

Table 1: Lutein and Zeaxanthin Content in Selected Vegetables (mcg/100g)

| Food Source | Lutein (mcg/100g) | Zeaxanthin (mcg/100g) | Total Lutein + Zeaxanthin (mcg/100g) |

| Kale (raw) | 39550 | 0 | 39550 |

| Spinach (raw) | 12198 | 0 | 12198 |

| Spinach (cooked, boiled) | 11308 | 0 | 11308 |

| Swiss Chard (cooked) | 11000 | 0 | 11000 |

| Turnip Greens (cooked) | 8440 | 0 | 8440 |

| Collards (cooked) | 7693 | 0 | 7693 |

| Green Peas (cooked) | 2593 | 0 | 2593 |

| Romaine Lettuce (raw) | 2312 | 0 | 2312 |

| Broccoli (cooked) | 1403 | 0 | 1403 |

| Pumpkin (cooked) | 1014 | 491 | 1505 |

| Brussels Sprouts (cooked) | 1590 | 0 | 1590 |

| Asparagus (cooked) | 710 | 0 | 710 |

| Carrots (cooked) | 256 | 0 | 256 |

| Green Beans (cooked) | 640 | 0 | 640 |

| Corn (sweet, yellow, cooked) | 0 | 643 | 643 |

| Red Bell Pepper (raw) | 34 | 485 | 519 |

| Summer Squash (cooked) | 2119 | 0 | 2119 |

Table 2: Lutein and Zeaxanthin Content in Selected Fruits (mcg/100g)

| Food Source | Lutein (mcg/100g) | Zeaxanthin (mcg/100g) | Total Lutein + Zeaxanthin (mcg/100g) |

| Kiwi | 122 | 0 | 122 |

| Grapes (red and green) | 72 | 0 | 72 |

| Orange | 129 | 112 | 241 |

| Tangerine | 138 | 0 | 138 |

| Papaya | 75 | 0 | 75 |

| Avocado | 271 | 0 | 271 |

| Persimmons (Japanese) | 0 | 1400 | 1400 |

Table 3: Lutein and Zeaxanthin Content in Animal Products and Other Foods (mcg/100g)

| Food Source | Lutein (mcg/100g) | Zeaxanthin (mcg/100g) | Total Lutein + Zeaxanthin (mcg/100g) |

| Egg Yolk (raw) | 1094 | 353 | 1447 |

| Egg (whole, hard-boiled) | 353 | 0 | 353 |

| Pistachio Nuts (raw) | 1205 | 0 | 1205 |

| Cornmeal (yellow) | 0 | 723 | 723 |

Experimental Protocols for Lutein and Zeaxanthin Quantification

Accurate quantification of lutein and zeaxanthin in food matrices and biological samples is crucial for research and development. High-Performance Liquid Chromatography (HPLC) and HPLC-Tandem Mass Spectrometry (HPLC-MS/MS) are the most common and reliable methods.[8][9][10]

Sample Preparation: Extraction from Food Matrices

2.1.1. Extraction from Green Leafy Vegetables (e.g., Spinach)

-

Homogenization: Weigh 1.0 g of fresh spinach and place it in a 50 mL tube. Add 5 mL of pyrogallol-ethanol solution (30 mg/mL). Homogenize for at least 10 seconds.[11]

-

Saponification: Add 0.5 mL of 60% (w/v) potassium hydroxide (KOH) solution. Place the tube in a 70°C water bath for 30 minutes to saponify chlorophyll and carotenoid esters. Cool to room temperature.[11]

-

Liquid-Liquid Extraction: Add 10 mL of 1% (w/v) sodium chloride solution and 6 mL of a hexane-ethyl acetate mixture (9:1, v/v). Shake vigorously on a vertical shaker for 5 minutes.[11]

-

Phase Separation: Centrifuge at 400 x g for 5 minutes.

-

Collection of Supernatant: Carefully transfer the upper organic layer (supernatant) to a round-bottomed flask.

-

Re-extraction: Repeat the extraction step on the lower aqueous layer twice more with the hexane-ethyl acetate mixture.

-

Evaporation: Evaporate the pooled organic extracts to dryness under a stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 10 mL of BHT-ethanol (1 g/L). Filter through a 0.22 µm PTFE syringe filter into an HPLC vial for analysis.[11]

2.1.2. Extraction from Egg Yolk

-

Sample Preparation: Homogenize raw egg yolk. Weigh approximately 0.5 g of the homogenate into a screw-capped tube.[12]

-

Saponification: Add 2 mL of 10% (w/v) KOH in ethanol and 0.1 g of ascorbic acid (as an antioxidant). Vortex and incubate at 60°C for 1 hour in a shaking water bath.

-

Extraction: After cooling, add 3 mL of hexane and vortex for 1 minute. Centrifuge at 1000 x g for 20 minutes to separate the layers.[12]

-

Collection and Re-extraction: Transfer the upper hexane layer to a new tube. Repeat the hexane extraction of the lower layer twice.

-

Washing: Combine the hexane extracts and wash with distilled water until the aqueous layer is neutral.

-

Drying and Reconstitution: Evaporate the hexane extract to dryness under nitrogen. Reconstitute the residue in a known volume of mobile phase for HPLC analysis.[12]

Sample Preparation: Extraction from Human Plasma

-

Protein Precipitation: To 200 µL of plasma in a microcentrifuge tube, add 200 µL of ethanol containing an internal standard (e.g., β-apo-8'-carotenal) to precipitate proteins. Vortex for 30 seconds.[13]

-

Extraction: Add 1 mL of hexane/tert-butyl methyl ether (1:1, v/v). Vortex for 2 minutes.

-

Centrifugation: Centrifuge at 12,000 x g for 5 minutes.

-

Collection: Transfer the upper organic layer to a clean tube.

-

Re-extraction: Repeat the extraction step with another 1 mL of the solvent mixture.

-

Evaporation and Reconstitution: Combine the organic extracts and evaporate to dryness under nitrogen. Reconstitute the residue in the mobile phase for HPLC-MS/MS analysis.[8][9]

HPLC and HPLC-MS/MS Analysis

2.3.1. HPLC-PDA Method for Food Samples

-

Column: C30 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of methanol, methyl-tert-butyl ether (MTBE), and water.

-

Flow Rate: 1.0 mL/min.

-

Detection: Photodiode array (PDA) detector at 450 nm.

-

Quantification: Based on external calibration curves of authentic lutein and zeaxanthin standards.

2.3.2. HPLC-MS/MS Method for Plasma Samples

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase: A gradient of acetonitrile/methanol and water with 0.1% formic acid.

-

Flow Rate: 0.4 mL/min.

-

Ionization: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive mode.

-

Mass Spectrometry: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for lutein, zeaxanthin, and the internal standard.[8][9]

Signaling Pathways and Biological Mechanisms

Lutein and zeaxanthin exert their biological effects through various mechanisms, including direct antioxidant activity and modulation of cellular signaling pathways.

Nrf2 Signaling Pathway Activation

Lutein has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a key regulator of cellular antioxidant responses.[14][15][16]

-

Mechanism: Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Lutein can induce a conformational change in Keap1, leading to the release of Nrf2.[17]

-

Nuclear Translocation and Gene Expression: Freed Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes. This upregulates the expression of a suite of antioxidant and cytoprotective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL).[14][15][18]

NF-κB Signaling Pathway Inhibition

Chronic inflammation is implicated in the pathogenesis of several diseases. Lutein and zeaxanthin have demonstrated anti-inflammatory properties by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[16]

-

Mechanism: In resting cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus.

-

Inhibitory Action: Lutein and zeaxanthin can suppress the activation of IκB kinase (IKK), the enzyme responsible for phosphorylating IκB. This prevents IκB degradation, thereby retaining NF-κB in the cytoplasm and inhibiting the transcription of pro-inflammatory genes such as TNF-α, IL-1β, and IL-6.[16]

Bioavailability and Metabolism

The bioavailability of lutein and zeaxanthin is influenced by several factors, including the food matrix, the presence of dietary fat, and cooking methods.[1][19][20]

References

- 1. Lutein and Zeaxanthin—Food Sources, Bioavailability and Dietary Variety in Age-Related Macular Degeneration Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. nal.usda.gov [nal.usda.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Publication : USDA ARS [ars.usda.gov]

- 7. Dietary Sources of Lutein and Zeaxanthin Carotenoids and Their Role in Eye Health - PMC [pmc.ncbi.nlm.nih.gov]

- 8. akjournals.com [akjournals.com]

- 9. researchgate.net [researchgate.net]

- 10. Comparison of high-performance liquid chromatography/tandem mass spectrometry and high-performance liquid chromatography/photo-diode array detection for the quantitation of carotenoids, retinyl esters, α-tocopherol and phylloquinone in chylomicron-rich fractions of human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. lcms.cz [lcms.cz]

- 12. thaiscience.info [thaiscience.info]

- 13. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]

- 14. Collection - Lutein Activates the Transcription Factor Nrf2 in Human Retinal Pigment Epithelial Cells - Journal of Agricultural and Food Chemistry - Figshare [acs.figshare.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Lutein reverses hyperglycemia-mediated blockage of Nrf2 translocation by modulating the activation of intracellular protein kinases in retinal pigment epithelial (ARPE-19) cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Effect of type of TAG fatty acids on lutein and zeaxanthin bioavailability | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 20. Lutein and Zeaxanthin: An Overview of Metabolism and Eye Health [jscimedcentral.com]

The intricate Pathway of Lutein Biosynthesis in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the lutein biosynthesis pathway in plants. Lutein, a crucial xanthophyll, plays a vital role in photosynthesis and is a significant antioxidant with potential applications in human health, particularly in the prevention of age-related macular degeneration. This document details the core biochemical reactions, enzymatic players, and regulatory mechanisms governing the synthesis of this important molecule. Furthermore, it presents quantitative data on lutein and its precursors, detailed experimental protocols for its analysis, and visual representations of the pathway and associated experimental workflows.

The Core Biosynthesis Pathway of Lutein

The synthesis of lutein in plants is a multi-step enzymatic process that occurs within the plastids. It begins with the general isoprenoid pathway and branches off at the level of lycopene, a linear tetraterpene. The pathway from lycopene to lutein involves a series of cyclization and hydroxylation reactions, primarily catalyzed by four key enzymes.

The biosynthesis of lutein from lycopene requires at least four distinct enzymatic reactions: β- and ε-ring cyclizations and hydroxylation of each ring at the C-3 position.[1][2][3] The initial precursor for all carotenoids is geranylgeranyl pyrophosphate (GGPP), which is formed through the methylerythritol 4-phosphate (MEP) pathway.[4] Two molecules of GGPP are condensed to form phytoene, the first committed step in carotenoid biosynthesis.[4] A series of desaturation and isomerization reactions convert phytoene to the red-colored lycopene.

The cyclization of lycopene is the critical branch point in the carotenoid pathway.[5][6] One branch leads to the formation of β,β-carotenoids like β-carotene, while the other, leading to lutein, produces β,ε-carotenoids.[5][6] The formation of α-carotene, the direct precursor to lutein, is catalyzed by the coordinated action of two enzymes: lycopene ε-cyclase (LCYE) and lycopene β-cyclase (LCYB).[5][6] LCYE adds an ε-ring to one end of the lycopene molecule, and LCYB adds a β-ring to the other end.

Following the formation of α-carotene, two hydroxylation steps are required to produce lutein. These reactions are catalyzed by two distinct cytochrome P450 enzymes: β-ring hydroxylase (CYP97A3) and ε-ring hydroxylase (CYP97C1).[1][2] While two pathways are theoretically possible for the hydroxylation of α-carotene, the preferred route in Arabidopsis thaliana involves the hydroxylation of the β-ring of α-carotene by CYP97A3 to form zeinoxanthin.[1][2] Subsequently, the ε-ring of zeinoxanthin is hydroxylated by CYP97C1 to yield lutein.[1][2]

Quantitative Data on Lutein Biosynthesis

The accumulation of lutein and its precursors can vary significantly depending on the plant species, tissue type, developmental stage, and environmental conditions. This section provides a summary of available quantitative data to offer a comparative perspective.

Table 1: Enzyme Kinetic Parameters for Key Enzymes in Lutein Biosynthesis

| Enzyme | Organism | Substrate | Km (µM) | Vmax (pmol/mg protein/h) | Reference |

| Lycopene ε-cyclase (LCYE) | Arabidopsis thaliana | Lycopene | Data not available | Data not available | Cunningham et al., 1996 |

| Lycopene β-cyclase (LCYB) | Arabidopsis thaliana | Lycopene | Data not available | Data not available | Cunningham et al., 1996 |

| CYP97A3 (β-ring hydroxylase) | Arabidopsis thaliana | α-Carotene | Data not available | Data not available | Kim and DellaPenna, 2006 |

| CYP97C1 (ε-ring hydroxylase) | Arabidopsis thaliana | Zeinoxanthin | Data not available | Data not available | Tian et al., 2004 |

Table 2: Concentration of Lutein and its Precursors in Different Plant Tissues

| Plant Species | Tissue | Lutein (µg/g fresh weight) | β-Carotene (µg/g fresh weight) | α-Carotene (µg/g fresh weight) | Zeinoxanthin (µg/g fresh weight) | Reference |

| Arabidopsis thaliana | Rosette Leaves | 45.0 - 55.0 | 25.0 - 35.0 | 1.0 - 2.0 | 0.5 - 1.5 | Pogson et al., 1996; Kim & DellaPenna, 2006 |

| Spinacia oleracea (Spinach) | Leaves | 119 - 122 | 45 - 50 | Not detected | Not detected | Eisenhauer et al., 2017 |

| Brassica oleracea (Kale) | Leaves | 158 - 395 | 75 - 100 | Not detected | Not detected | Eisenhauer et al., 2017 |

| Zea mays (Corn) | Grains | 10 - 25 | 1 - 5 | 0.5 - 1.5 | 5 - 15 | Kurilich & Juvik, 1999 |

| Celery (Apium graveolens) | Leaf Blades | 134.78 - 202.43 | 55.13 - 90.26 | Not detected | Not detected | The Accumulation of Lutein and β-Carotene and Transcript Profiling of Genes Related to Carotenoids Biosynthesis in Yellow Celery, 2021[7] |

| Celery (Apium graveolens) | Petioles | 1.89 - 4.45 | 0.87 - 2.11 | Not detected | Not detected | The Accumulation of Lutein and β-Carotene and Transcript Profiling of Genes Related to Carotenoids Biosynthesis in Yellow Celery, 2021[7] |

Regulation of Lutein Biosynthesis

The biosynthesis of lutein is tightly regulated at multiple levels to meet the physiological demands of the plant. This regulation ensures that lutein is produced in appropriate amounts for its roles in photosynthesis and photoprotection, while also allowing for adjustments in response to developmental cues and environmental stresses.

Transcriptional Regulation: The expression of genes encoding the enzymes of the carotenoid biosynthesis pathway is a primary point of control.[5][6][8] Light is a major environmental factor that upregulates the transcription of many carotenoid biosynthesis genes, including those involved in the lutein branch.[5][6] Transcription factors, such as Phytochrome Interacting Factors (PIFs), play a key role in mediating these light-induced changes in gene expression.[5] Developmental signals also influence the transcription of these genes, leading to tissue-specific accumulation of lutein.[9] For instance, the expression of AgLCYB and AgPSY2 genes in celery is significantly correlated with lutein and β-carotene content.[7]

Post-transcriptional and Post-translational Regulation: Beyond transcription, the activity of lutein biosynthesis enzymes can be modulated at the post-transcriptional and post-translational levels. Alternative splicing of pre-mRNAs can generate different protein isoforms with potentially distinct activities or regulatory properties. At the post-translational level, enzyme activity can be affected by phosphorylation, protein-protein interactions, and feedback inhibition. There is evidence to suggest that the enzymes of the carotenoid biosynthesis pathway may form multi-enzyme complexes, or metabolons, which could enhance catalytic efficiency and channel intermediates through the pathway.[1]

Epigenetic Regulation: Emerging evidence suggests that epigenetic mechanisms, such as histone modification, also play a role in regulating carotenoid biosynthesis.[4] For example, the SET DOMAIN GROUP 8 (SDG8) histone methyltransferase is required for the proper expression of the CAROTENOID ISOMERASE (CRTISO) gene, which is upstream of the lutein branch point.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of the lutein biosynthesis pathway.

Quantification of Lutein by High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify lutein from plant tissue extracts.

Materials:

-

Plant tissue (e.g., leaf discs)

-

Liquid nitrogen

-

Mortar and pestle or tissue homogenizer

-

Acetone (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, deionized)

-

Lutein standard (analytical grade)

-

Centrifuge

-

Rotary evaporator or nitrogen evaporator

-

HPLC system with a C30 reverse-phase column and a photodiode array (PDA) detector

Procedure:

-

Sample Preparation and Extraction:

-

Harvest a known weight of fresh plant tissue (e.g., 100 mg).

-

Immediately freeze the tissue in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a tissue homogenizer.

-

Add 1 mL of cold 80% acetone to the powdered tissue and vortex thoroughly.

-

Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C.

-

Carefully collect the supernatant.

-

Repeat the extraction of the pellet with 1 mL of 80% acetone until the pellet is colorless.

-

Pool all the supernatants.

-

-

Saponification (Optional, for esterified lutein):

-

To the pooled supernatant, add an equal volume of 10% (w/v) methanolic potassium hydroxide.

-

Incubate the mixture in the dark at room temperature for 2 hours to hydrolyze lutein esters.

-

-

Phase Partitioning:

-

Add 2 mL of ethyl acetate and 2 mL of water to the extract.

-

Vortex vigorously and then centrifuge at 3,000 x g for 5 minutes to separate the phases.

-

Carefully collect the upper ethyl acetate phase containing the carotenoids.

-

Repeat the extraction of the lower aqueous phase with 2 mL of ethyl acetate.

-

Pool the ethyl acetate fractions.

-

-

Drying and Reconstitution:

-

Evaporate the pooled ethyl acetate fractions to dryness under a stream of nitrogen or using a rotary evaporator at a temperature not exceeding 40°C.

-

Reconstitute the dried extract in a known volume (e.g., 200 µL) of the HPLC mobile phase (e.g., methanol:acetonitrile, 1:1 v/v).

-

Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

-

-

HPLC Analysis:

-

Column: C30 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of methanol and methyl-tert-butyl ether (MTBE) is commonly used. For example, a linear gradient from 95:5 (methanol:MTBE) to 50:50 over 30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 20 µL.

-

Detection: Monitor the absorbance at 445 nm using a PDA detector.

-

Quantification: Prepare a standard curve using a series of known concentrations of a lutein standard. Identify the lutein peak in the sample chromatogram based on its retention time and absorption spectrum compared to the standard. Quantify the amount of lutein in the sample by comparing its peak area to the standard curve.

-

References

- 1. Defining the primary route for lutein synthesis in plants: The role of Arabidopsis carotenoid β-ring hydroxylase CYP97A3 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Defining the primary route for lutein synthesis in plants: the role of Arabidopsis carotenoid beta-ring hydroxylase CYP97A3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. aocs.org [aocs.org]

- 5. Frontiers | Transcriptional Regulation of Carotenoid Biosynthesis in Plants: So Many Regulators, So Little Consensus [frontiersin.org]

- 6. Transcriptional Regulation of Carotenoid Biosynthesis in Plants: So Many Regulators, So Little Consensus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Accumulation of Lutein and β-Carotene and Transcript Profiling of Genes Related to Carotenoids Biosynthesis in Yellow Celery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. connectsci.au [connectsci.au]

- 9. academic.oup.com [academic.oup.com]

The Role of Lutein in Macular Pigment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the critical role of lutein in the composition and function of the macular pigment. Lutein, a xanthophyll carotenoid, is selectively accumulated in the foveal region of the retina, where it, along with its isomers zeaxanthin and meso-zeaxanthin, forms the macular pigment. This pigment is instrumental in protecting the delicate photoreceptor cells from phototoxic damage and oxidative stress, two major contributors to the pathogenesis of age-related macular degeneration (AMD). This document synthesizes current scientific understanding of lutein's biochemical properties, its spatial distribution within the retina, and its mechanisms of action, including blue light filtration and antioxidant activity. Detailed experimental protocols for the quantification and functional assessment of macular pigment are provided, alongside visualizations of key signaling pathways modulated by lutein.

Introduction

The macula lutea, or "yellow spot," is a specialized region of the human retina responsible for high-acuity central vision. Its characteristic yellow color is imparted by the macular pigment, which is composed of three carotenoids: lutein, zeaxanthin, and meso-zeaxanthin.[1] Unlike other carotenoids, these xanthophylls are specifically taken up from the bloodstream and concentrated in the macular region.[2] Lutein is the most abundant carotenoid in the peripheral retina, while zeaxanthin and meso-zeaxanthin are more concentrated in the foveal center.[3]

The primary functions of the macular pigment are twofold: to act as a blue light filter, absorbing high-energy short-wavelength light before it reaches the photoreceptors, and to function as a potent antioxidant, quenching reactive oxygen species (ROS) generated during normal metabolic activity and in response to light exposure.[2] A substantial body of evidence links higher macular pigment optical density (MPOD) with a reduced risk of developing AMD, a leading cause of irreversible blindness in the elderly.[2]

This guide will delve into the technical details of lutein's contribution to the macular pigment, providing quantitative data, detailed experimental methodologies, and visual representations of its biological interactions.

Quantitative Data on Macular Pigment Carotenoids

The precise quantification of lutein and its isomers within the retina is crucial for understanding their physiological roles and for assessing the impact of dietary interventions.

| Parameter | Lutein | Zeaxanthin | Meso-zeaxanthin | Reference |

| Peak Absorption (in ethanol) | ~445 nm | ~451 nm | ~450 nm | [1] |

| Concentration in Foveal Center | Lower than Zeaxanthin | Highest Concentration | High Concentration | [3] |

| Concentration in Peripheral Retina | Predominant Carotenoid | Lower Concentration | Trace Amounts | [3] |

| Lutein:Zeaxanthin Ratio (Fovea) | 1:2.4 | 2.4:1 | - | [3] |

| Lutein:Zeaxanthin Ratio (Periphery) | >2:1 | <1:2 | - | [3] |

| Singlet Oxygen Quenching Rate Constant (in vitro) | ~1.1 x 10⁸ M⁻¹s⁻¹ | ~2.3 x 10⁸ M⁻¹s⁻¹ | Not Widely Reported | [4] |

Biochemical Mechanisms of Lutein

Blue Light Filtration

Lutein's conjugated double bond system is responsible for its strong absorption of blue light, with a peak absorption at approximately 445 nm.[1] This absorption attenuates the amount of high-energy blue light that reaches the photoreceptors and the retinal pigment epithelium (RPE), thereby reducing the potential for photochemical damage.

Antioxidant Activity

Lutein is a potent antioxidant capable of quenching singlet oxygen and scavenging peroxyl radicals.[1][2] Its antioxidant activity is attributed to its ability to delocalize the energy of the excited species and to donate an electron to neutralize free radicals. Zeaxanthin, with its 11 conjugated double bonds, exhibits a higher singlet oxygen quenching rate than lutein, which has 10.[1]

Conversion to Meso-zeaxanthin

Meso-zeaxanthin is not typically found in the diet and is formed in the retina through the enzymatic isomerization of lutein. The retinal pigment epithelium (RPE) enzyme RPE65 has been identified as the key isomerase responsible for this conversion. This process highlights a unique metabolic pathway within the eye to generate a potent, centrally located antioxidant.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Macular Pigment Analysis

This protocol outlines the separation and quantification of lutein and zeaxanthin stereoisomers in retinal tissue.[5][6]

-

Sample Preparation:

-

Dissect the retina from the eye cup and homogenize in a suitable solvent (e.g., ethanol or acetone) containing an antioxidant like butylated hydroxytoluene (BHT).

-

Perform a liquid-liquid extraction using a nonpolar solvent such as hexane or a mixture of hexane and ethyl acetate.

-

Evaporate the organic phase to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection.

-

-

HPLC Conditions:

-

Column: A C30 carotenoid-specific column is recommended for optimal separation of stereoisomers.[5][6]

-

Mobile Phase: A gradient of methyl-tert-butyl ether (MTBE), methanol, and a small percentage of a polar modifier like triethylamine is commonly used.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: A photodiode array (PDA) detector is used to monitor the absorbance at the respective λmax of lutein and zeaxanthin (around 445-451 nm).

-

Quantification: Concentrations are determined by comparing the peak areas of the samples to a standard curve generated from pure lutein and zeaxanthin standards.

-

Raman Spectroscopy for In Vivo Macular Pigment Measurement

Resonance Raman spectroscopy is a non-invasive technique used to measure MPOD in living subjects.[7][8]

-

Principle: A low-power laser (typically 488 nm) is directed into the eye. The macular pigments resonantly absorb this light and emit a Raman scattered signal with a characteristic spectral signature. The intensity of this signal is directly proportional to the concentration of the macular carotenoids.

-

Instrumentation: A specialized fundus camera coupled to a Raman spectrometer is used.

-

Procedure:

-

The subject's pupil is dilated.

-

The subject fixates on a target to align the fovea with the laser beam.

-

A brief, low-intensity laser light is delivered to the macula.

-

The backscattered Raman signal is collected and analyzed.

-

The intensity of the characteristic carotenoid peaks (e.g., at 1525 cm⁻¹) is measured and compared to a reference signal from a non-pigmented area of the retina (e.g., the optic nerve head) to calculate MPOD.

-

Electroretinography (ERG) for Macular Function Assessment

ERG measures the electrical responses of the various cell types in the retina, including the photoreceptors and bipolar cells. While not a direct measure of MPOD, it can assess the functional integrity of the macula, which is protected by the macular pigment.

-

Full-Field ERG: Provides a mass response from the entire retina.

-

Multifocal ERG (mfERG): Allows for the topographic mapping of retinal function, providing localized responses from the macula.[9]

-

Pattern ERG (PERG): Specifically assesses the function of the central retina and ganglion cells.

-

Procedure:

-

The subject's pupils are dilated, and a topical anesthetic is applied.

-

A contact lens electrode is placed on the cornea, and reference and ground electrodes are placed on the skin near the eye.

-

The subject is dark-adapted for a period, followed by light adaptation.

-

A series of light flashes of varying intensity and frequency are presented to the eye.

-

The electrical responses are recorded and amplified. The amplitude and implicit time of the a-wave (photoreceptor response) and b-wave (bipolar cell response) are analyzed to assess retinal function.

-

Signaling Pathways and Logical Relationships

Lutein's Anti-inflammatory Signaling

Lutein has been shown to exert anti-inflammatory effects by modulating key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway.

Caption: Lutein's inhibition of the NF-κB signaling pathway.

Lutein and the Nrf2 Antioxidant Response Pathway

Lutein can also upregulate the cellular antioxidant defense system through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.

Caption: Lutein's activation of the Nrf2 antioxidant response pathway.

Relationship between Lutein, Zeaxanthin, and Meso-zeaxanthin

The interconversion and distinct localization of the macular carotenoids are critical to their function.

Caption: The origin and distribution of macular carotenoids.

Conclusion

Lutein is a vital component of the macular pigment, playing an indispensable role in protecting the retina from phototoxic damage and oxidative stress. Its unique biochemical properties, including its ability to filter blue light and quench reactive oxygen species, underscore its importance in maintaining macular health and potentially reducing the risk of AMD. The detailed experimental protocols provided in this guide offer a framework for the accurate measurement and functional assessment of lutein and the macular pigment. Furthermore, the visualization of its interactions with key cellular signaling pathways provides a deeper understanding of its molecular mechanisms of action. Continued research into the multifaceted roles of lutein is essential for the development of novel therapeutic and preventative strategies for a range of retinal diseases.

References

- 1. The Photobiology of Lutein and Zeaxanthin in the Eye - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. iovs.arvojournals.org [iovs.arvojournals.org]

- 4. Zeaxanthin: Metabolism, Properties, and Antioxidant Protection of Eyes, Heart, Liver, and Skin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Combined HPLC-MS and HPLC-NMR on-line coupling for the separation and determination of lutein and zeaxanthin stereoisomers in spinach and in retina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. researchgate.net [researchgate.net]

- 9. iscev-guidelines-for-clinical-multifocal-electroretinography-2007-edition - Ask this paper | Bohrium [bohrium.com]

A Technical Guide to the Antioxidant Mechanisms of Lutein

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract Lutein, a xanthophyll carotenoid, is a potent antioxidant with a dual-faceted mechanism of action. It confers direct antioxidant effects through the physical quenching of singlet oxygen and chemical scavenging of peroxyl radicals, a function attributed to its polyene backbone and hydroxyl groups. Concurrently, lutein exerts indirect antioxidant effects by modulating critical cellular signaling pathways. It promotes the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, leading to the upregulation of a suite of antioxidant and cytoprotective enzymes. Conversely, it inhibits the pro-inflammatory Nuclear Factor-kappa B (NF-κB) signaling cascade, which is intrinsically linked to oxidative stress. This guide provides a detailed examination of these mechanisms, supported by quantitative data, key experimental protocols, and visual representations of the underlying molecular pathways to serve as a comprehensive resource for research and development.

Direct Antioxidant Mechanisms: Radical Scavenging and Quenching

Lutein's molecular structure is central to its ability to directly neutralize reactive oxygen species (ROS). The long conjugated polyene chain of alternating double and single bonds is highly effective at delocalizing electron density, making it an excellent scavenger of free radicals.

Physical Quenching of Singlet Oxygen

Singlet oxygen (¹O₂) is a high-energy, non-radical ROS that can cause significant damage to lipids, proteins, and DNA. Lutein is an exceptionally effective quencher of ¹O₂, dissipating its energy as heat without being chemically altered in the process. This occurs via a physical energy transfer mechanism.

-

Mechanism: The excited singlet oxygen transfers its energy to the ground-state lutein molecule, promoting lutein to its triplet excited state. The lutein molecule then returns to its ground state by releasing this energy harmlessly as heat. Zeaxanthin, with 11 conjugated double bonds, has a slightly higher quenching ability than lutein, which has 10.[1][2]

Chemical Scavenging of Peroxyl Radicals

Peroxyl radicals (ROO•) are key intermediates in lipid peroxidation, a chain reaction that damages cell membranes. Lutein can act as a chain-breaking antioxidant to interrupt this process.[3][4]

-

Mechanism: Lutein donates an electron or a hydrogen atom from one of its hydroxyl groups to the peroxyl radical, neutralizing it and stopping the propagation of the lipid peroxidation chain. In this process, the lutein molecule itself becomes a radical cation, which is less reactive and can be regenerated back to its original form by other antioxidants like Vitamin C and Vitamin E.[1][3] The bimolecular rate constant for the scavenging of retinyl palmitate cation radicals by lutein has been measured at approximately 8.9 x 10⁹ M⁻¹s⁻¹.[5]

Indirect Antioxidant Mechanisms: Modulation of Cellular Signaling

Beyond direct scavenging, lutein modulates endogenous antioxidant defense systems through its influence on key signaling pathways.

Activation of the Nrf2-ARE Signaling Pathway

The Nrf2 pathway is the master regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1).

-

Mechanism of Action: Lutein promotes the dissociation of Nrf2 from Keap1.[3] This allows Nrf2 to translocate to the nucleus, where it forms a heterodimer with small Maf proteins (sMaf) and binds to the Antioxidant Response Element (ARE) in the promoter region of target genes.[3] This binding initiates the transcription of a broad spectrum of Phase II detoxifying and antioxidant enzymes.[3][6][7] Studies indicate that this activation may be mediated by upstream kinases such as Extracellular signal-regulated kinase (ERK).[3]

-

Downstream Effects: The activation of the Nrf2 pathway by lutein leads to the increased expression of protective enzymes, including:

-

Heme Oxygenase-1 (HO-1): Catalyzes the degradation of pro-oxidant heme.[6][8][9]

-

NAD(P)H: Quinone Oxidoreductase 1 (NQO1): A detoxifying enzyme that reduces quinones, preventing them from generating ROS.[6][8][9]

-

Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx): Key enzymes that neutralize superoxide radicals and hydrogen peroxide.[3][6][9]

-

Glutathione S-Transferases (GSTs): Involved in the conjugation and detoxification of harmful compounds.[3][10]

-

Inhibition of the NF-κB Signaling Pathway

NF-κB is a transcription factor that plays a central role in inflammation. Oxidative stress is a potent activator of the NF-κB pathway, creating a vicious cycle of inflammation and ROS production.

-

Mechanism of Action: In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein called IκBα. ROS can activate the IκB kinase (IKK) complex, which then phosphorylates IκBα, targeting it for degradation. This releases NF-κB, allowing it to move into the nucleus and activate the transcription of pro-inflammatory genes. Lutein inhibits this cascade by reducing ROS levels, thereby preventing the activation of the IKK complex and the subsequent degradation of IκBα.[3][11][12] This keeps NF-κB sequestered in the cytoplasm.

-

Downstream Effects: By inhibiting NF-κB activation, lutein suppresses the expression of numerous pro-inflammatory mediators, including:

Quantitative Assessment of Lutein's Antioxidant Activity

The antioxidant capacity of lutein has been quantified in various studies using different assays and models. The following tables summarize key findings.

Table 1: In Vitro Antioxidant Capacity

| Assay Type | Matrix / Compound | Result | Reference |

|---|---|---|---|

| ORAC | Pure Lutein | 0.65 (relative value) | [13] |

| DPPH Scavenging | Butternut Squash Extract | IC₅₀ = 45 µg/mL | |

| Superoxide Scavenging | Pure Lutein (16.7 µM) | 30-50% scavenging | [14] |

| Hydroxyl Scavenging | Pure Lutein (16.7 µM) | 50-70% scavenging |[14] |

ORAC: Oxygen Radical Absorbance Capacity; DPPH: 2,2-diphenyl-1-picrylhydrazyl; IC₅₀: Half-maximal inhibitory concentration.

Table 2: Modulation of Nrf2 Pathway Components in ARPE-19 Cells

| Treatment | Target Analyzed | Fold Change vs. Control | Reference |

|---|---|---|---|

| 10 µM Lutein (4h) | Nuclear Nrf2 Translocation | 1.5 ± 0.4 | [7][15] |

| 10 µM Lutein (24h) | NQO1 mRNA | 1.7 ± 0.1 | [7][15] |

| 10 µM Lutein (24h) | GCLm mRNA | 1.4 ± 0.1 | [15] |

| 10 µM Lutein (24h) | HO-1 mRNA | 1.8 ± 0.3 | [7][15] |

| 10 µM Lutein (24h) | NQO1 Activity | 1.2 ± 0.1 |[15] |

ARPE-19: Human Retinal Pigment Epithelial cell line; GCLm: Glutamate-cysteine ligase regulatory subunit.

Key Experimental Protocols

This section details common methodologies used to investigate the antioxidant mechanisms of lutein.

Cellular Model: Lutein Treatment of ARPE-19 Cells

-

Cell Culture: ARPE-19 cells are cultured in DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.

-

Lutein Preparation: Lutein is first dissolved in a suitable solvent (e.g., DMSO or ethanol). For cellular delivery, it is often incorporated into Tween 40 micelles to enhance solubility and bioavailability in aqueous culture medium.[7][15] A stock solution is prepared and diluted to the final working concentration (e.g., 10 µM) in the cell culture medium.

-

Induction of Oxidative Stress: To study the protective effects of lutein, cells are often pre-treated with lutein for a specified period (e.g., 24 hours) before being exposed to an oxidative stressor like hydrogen peroxide (H₂O₂) or high glucose conditions.[6][16][17]

-

Harvesting: After the treatment period, cells are washed with phosphate-buffered saline (PBS) and harvested for downstream analysis (protein or RNA extraction).

Western Blot Analysis for Nrf2 Translocation

-

Nuclear and Cytoplasmic Extraction: Cells are fractionated using a commercial kit (e.g., NE-PER™ Nuclear and Cytoplasmic Extraction Reagents) to separate nuclear and cytoplasmic proteins. Protein concentration is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are loaded onto a polyacrylamide gel and separated by electrophoresis. The proteins are then transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk in TBST) for 1 hour at room temperature. It is then incubated overnight at 4°C with a primary antibody against Nrf2 (e.g., 1:1000 dilution). Lamin B1 and β-actin are used as loading controls for the nuclear and cytoplasmic fractions, respectively.

-

Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensity is quantified using software like ImageJ.

Real-Time Quantitative PCR (RT-qPCR) for Antioxidant Gene Expression

-

RNA Extraction and cDNA Synthesis: Total RNA is isolated from cells using a reagent like TRIzol. The concentration and purity are assessed via spectrophotometry. First-strand complementary DNA (cDNA) is synthesized from 1 µg of total RNA using a reverse transcription kit.

-

qPCR Reaction: The qPCR is performed using a SYBR Green master mix. A typical reaction includes cDNA template, forward and reverse primers for target genes (e.g., HO-1, NQO1), and the master mix. A housekeeping gene (e.g., GAPDH or ACTB) is used for normalization.

-

Thermal Cycling: A standard protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Data Analysis: The relative expression of target genes is calculated using the 2-ΔΔCt method, comparing the lutein-treated group to the vehicle control.

Conclusion

The mechanism of action of lutein as an antioxidant is comprehensive and multifaceted. It operates directly by neutralizing harmful reactive oxygen species and indirectly by reinforcing the cell's own defense network. Lutein's ability to upregulate the Nrf2 pathway while simultaneously suppressing pro-inflammatory NF-κB signaling places it at a critical nexus of cellular protection. This dual functionality underscores its potential as a therapeutic agent in conditions underpinned by oxidative stress and inflammation, providing a strong rationale for its continued investigation in drug development and clinical research.

References

- 1. The Photobiology of Lutein and Zeaxanthin in the Eye - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lutein and Zeaxanthin and Their Roles in Age-Related Macular Degeneration—Neurodegenerative Disease [mdpi.com]

- 3. Lutein as a Modulator of Oxidative Stress-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Lutein protects senescent ciliary muscle against oxidative stress through the Keap1/Nrf2/ARE pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Lutein and inflammation: a comprehensive review of its mechanisms of action [explorationpub.com]

- 9. Lutein prevents osteoarthritis through Nrf2 activation and downregulation of inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. iovs.arvojournals.org [iovs.arvojournals.org]

- 11. researchgate.net [researchgate.net]

- 12. Lutein Encapsulated in PLGA–Phospholipid Nano-Carrier Effectively Mitigates Cytokines by Inhibiting Tumor Necrosis Factor TNF-α and Nuclear Factor NF-κB in Mice Retina - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Lutein Activates the Transcription Factor Nrf2 in Human Retinal Pigment Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. β-Carotene and lutein inhibit hydrogen peroxide-induced activation of NF-κB and IL-8 expression in gastric epithelial AGS cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Lutein reverses hyperglycemia-mediated blockage of Nrf2 translocation by modulating the activation of intracellular protein kinases in retinal pigment epithelial (ARPE-19) cells - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Scientific Journey of Lutein: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lutein, a xanthophyll carotenoid, has emerged from relative obscurity to become a significant compound of interest in the fields of nutrition, ophthalmology, and beyond. Its discovery and the subsequent decades of research have unveiled its critical role in human health, particularly in the protection of the eye from light-induced oxidative damage. This technical guide provides an in-depth exploration of the history of lutein research, from its initial isolation to the elucidation of its biological functions and the execution of large-scale clinical trials. Detailed experimental protocols for its extraction, quantification, and the methodologies of pivotal clinical studies are presented. Furthermore, this guide summarizes key quantitative data in structured tables and visualizes the molecular signaling pathways influenced by lutein, offering a comprehensive resource for professionals in research and drug development.

Discovery and Historical Milestones in Lutein Research

The journey of lutein's discovery is intertwined with the broader history of carotenoid research. While β-carotene was first isolated from carrots by Heinrich Wilhelm Ferdinand Wackenroder in 1831, the systematic characterization of this class of pigments took many more decades.[1][2][3] The empirical formula for carotenes (C40H56) was established by Richard Willstätter and Mieg in 1907.[1][2] It was the pioneering work of Paul Karrer in the 1930s that elucidated the structure of carotenoids, including lutein, for which he was awarded the Nobel Prize in Chemistry in 1937.[4][5][6][7][8] Karrer's work distinguished the oxygenated carotenoids, the xanthophylls, from the hydrocarbon carotenes.[9]

A pivotal moment in lutein research was the discovery of its high concentration in the human macula, the central region of the retina responsible for sharp, detailed vision. While George Wald's Nobel Prize-winning research in the mid-20th century established the crucial role of vitamin A (derived from certain carotenoids) in vision, the specific importance of lutein in the macula became a focus of later investigations.[10][11][12][13][14] Studies in the 1980s and 1990s began to quantitatively analyze the distribution of lutein and its isomer, zeaxanthin, in the human retina, revealing their selective accumulation in the fovea.[15] This discovery laid the groundwork for the hypothesis that these macular pigments play a protective role against light-induced oxidative damage, a key factor in the pathogenesis of age-related macular degeneration (AMD).[16][17]

The timeline below highlights some of the key milestones in the discovery and research of lutein:

-

1831: Heinrich Wilhelm Ferdinand Wackenroder isolates β-carotene from carrots, marking an early step in carotenoid research.[1][2][3]

-

1907: Richard Willstätter and Mieg establish the empirical formula for carotenes as C40H56.[1][2]

-

1930s: Paul Karrer elucidates the chemical structure of carotenoids, including lutein, leading to his Nobel Prize in Chemistry in 1937.[4][5][6][7][8]

-

Mid-20th Century: George Wald's research clarifies the role of vitamin A in the visual cycle, earning him a Nobel Prize in 1967.[10][11][12][13][14]

-

1980s-1990s: Studies identify and quantify the high concentration of lutein and zeaxanthin in the human macula, leading to the "macular pigment" concept.[15]

-

2001: The results of the first Age-Related Eye Disease Study (AREDS) are published, demonstrating the benefit of antioxidant supplementation in reducing the risk of AMD progression.[18][19][20]

-

2004: The Lutein Antioxidant Supplementation Trial (LAST) reports that lutein supplementation can improve visual function in individuals with atrophic AMD.[21]

-

2013: The Age-Related Eye Disease Study 2 (AREDS2) is published, which included 10 mg of lutein and 2 mg of zeaxanthin in its formulation and found this combination to be a safer and effective alternative to beta-carotene for reducing the risk of advanced AMD progression.[17][22][23][24][25]

Experimental Protocols

Extraction of Lutein from Marigold Flowers (Tagetes erecta)

Marigold flowers are a rich commercial source of lutein, which is primarily present as lutein esters. The following protocols outline common methods for its extraction.

Protocol 2.1.1: Solvent Extraction

This is a conventional method for lutein extraction.

-

Materials: Dried and powdered marigold petals, n-hexane, acetone, petroleum ether.

-

Procedure:

-

Mix 1 gram of powdered marigold petals with a 200 mL solution of acetone and petroleum ether (50% v/v).

-

Shake the mixture in a shaking water bath at 40°C for 24 hours.

-

Wash the mixture with a 0.1% NaCl solution to facilitate phase separation and remove residual petroleum ether.

-

Centrifuge the mixture at 4000 x g for 15 minutes at 25°C.

-

Collect the supernatant containing the lutein esters.

-

Protocol 2.1.2: Ultrasound-Assisted Extraction (UAE)

This method utilizes ultrasonic waves to enhance extraction efficiency.

-

Materials: Dried and powdered marigold petals, sunflower oil.

-

Procedure:

-

Prepare a suspension of marigold powder in sunflower oil at a specific solid-to-solvent ratio (e.g., 1:15.75 w/v).

-

Subject the mixture to ultrasonication at a specified intensity (e.g., 70 W/m²) and for a defined duration (e.g., 12.5 minutes).

-

Separate the oil phase containing the extracted lutein.

-

Protocol 2.1.3: Microwave-Assisted Extraction (MAE)

This method employs microwave energy for rapid extraction.

-

Materials: Dried and powdered marigold petals, anhydrous ethanol, distilled water, sodium hydroxide solution.

-

Procedure:

-

Weigh approximately 0.50g of powdered marigold petals into a 100ml Erlenmeyer flask.

-

Add 20ml of anhydrous ethanol and distilled water.

-

Adjust the solution to an alkaline pH with a small amount of sodium hydroxide solution.

-

Place the flask in a microwave and irradiate for a short duration (e.g., 30 seconds) at a specific power (e.g., 540 W).[26]

-

Cool the flask to room temperature and centrifuge to separate the supernatant containing lutein.[26]

-

Saponification of Lutein Esters

Saponification is the process of hydrolyzing lutein esters to yield free lutein.

-

Materials: Lutein ester extract, potassium hydroxide (KOH), ethanol, n-hexane, water.

-

Procedure:

-

Dissolve the lutein ester extract in ethanol.

-

Add a methanolic solution of KOH (e.g., 20%).

-

Heat the mixture at a specific temperature (e.g., 50°C) for a defined time (e.g., 40 minutes) to facilitate saponification.

-

After the reaction, cool the mixture and dilute with water.

-

Extract the free lutein using n-hexane until the aqueous layer is colorless.

-

Wash the hexane extract with water to remove any remaining alkali.

-

Evaporate the hexane to obtain the crude lutein crystals.

-

Quantification of Lutein by High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for the accurate quantification of lutein.

-

Instrumentation: HPLC system with a photodiode array (PDA) or UV-Vis detector.

-

Column: A C18 reverse-phase column is commonly used.

-

Mobile Phase: A gradient of solvents such as acetonitrile, methanol, and ethyl acetate is typically employed.

-

Detection Wavelength: Lutein is detected at its maximum absorbance, which is around 445-450 nm.

-

Procedure:

-

Prepare a standard stock solution of pure lutein of a known concentration.

-

Prepare a series of dilutions from the stock solution to create a calibration curve.

-

Dissolve the extracted and saponified lutein sample in the mobile phase.

-

Inject both the standards and the sample into the HPLC system.

-

Identify the lutein peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Quantify the amount of lutein in the sample by comparing its peak area to the calibration curve.

-

Data Presentation: Quantitative Summaries

Table 1: Comparison of Lutein Extraction Yields from Marigold Petals

| Extraction Method | Solvent/Co-solvent | Yield (mg/g of dry material) | Reference |

| Solvent Extraction | Tetrahydrofuran (THF) | 12.92 ± 0.08 | [27] |

| Chloroform | 10.18 ± 0.20 | [27] | |

| Acetone | 11.01 ± 0.51 | [27] | |

| Methanol | 2.97 ± 0.15 | [27] | |

| Ethanol | 3.39 ± 0.30 | [27] | |

| Hexane | 4.45 ± 0.22 | [27] | |

| Microwave-Assisted | Coconut Oil | 27.22 ± 1.17 | [28] |

| Ultrasound-Assisted | Coconut Oil | 23.11 | [28] |

| Microwave-Assisted | Ethanol/Water | 2.6% (yield of lutein) | [26] |

Table 2: Key Quantitative Outcomes from Pivotal Lutein Clinical Trials

| Study | N | Intervention | Duration | Key Outcomes | Reference |

| Lutein Antioxidant Supplementation Trial (LAST) | 90 | Group 1: 10 mg Lutein Group 2: 10 mg Lutein + Antioxidants Group 3: Placebo | 12 months | - Significant increase in Macular Pigment Optical Density (MPOD) in both lutein groups. - Statistically significant improvement in some measures of visual function (glare recovery, contrast sensitivity, and visual acuity) in both treatment groups. | |

| Age-Related Eye Disease Study 2 (AREDS2) | 4,203 | AREDS formula with: 1) Lutein (10 mg) + Zeaxanthin (2 mg) 2) DHA (350 mg) + EPA (650 mg) 3) Lutein + Zeaxanthin + DHA + EPA 4) Placebo | 5 years | - Adding lutein + zeaxanthin did not further reduce the risk of progression to advanced AMD compared to the original AREDS formula. - Lutein + zeaxanthin was a safe and effective alternative to β-carotene, especially for smokers. - No overall effect on cataract surgery rates. | [17][22][23][24][25] |

| LUNA Study | 108 | 12 mg Lutein + 1 mg Zeaxanthin + co-antioxidants | 6 months | - Significant increase in MPOD at 0.5 degrees eccentricity. | [29] |

| Human Supplementation Study | - | 2.4 - 30 mg/day Lutein | - | - Serum lutein concentrations reached a plateau correlated with the dose. - The rate of increase in MPOD was correlated with the plateau concentration of serum carotenoids. | [16] |

Table 3: Effect of Lutein Supplementation on Inflammatory Markers

| Study Population | Intervention | Duration | Effect on CRP | Effect on IL-6 | Reference |

| Patients with stable angina | - | - | Inverse association between serum lutein and CRP levels. | Inverse association between serum lutein and IL-6 levels. | [30] |

| Healthy adults and type 2 diabetic patients | Vitamin C (500mg) | 2 months | Vitamin C significantly decreased CRP levels by 24%. | - | [21] |

| Patients with coronary artery disease | Lutein supplements | - | Reduced levels of serum CRP. | Reduced levels of serum IL-6. | [30][31] |

| Light-induced retinal damage in rats | Lutein (25, 50, 100 mg/kg) | 30 days | Pre-treatment with lutein significantly reduced the increase in serum CRP levels. | Pre-treatment with lutein significantly reduced the increase in serum IL-6 levels. | [32] |

Signaling Pathways and Molecular Mechanisms

Lutein exerts its biological effects through various mechanisms, including direct antioxidant action and the modulation of key cellular signaling pathways involved in inflammation and oxidative stress responses.

Inhibition of the NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous genes involved in inflammation. In pathological conditions, the activation of NF-κB can lead to a chronic inflammatory state. Lutein has been shown to inhibit the activation of NF-κB.

Activation of the Nrf2-ARE Signaling Pathway

Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. Upon exposure to oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), initiating the transcription of protective genes. Lutein has been shown to activate this protective pathway.

Conclusion

The scientific journey of lutein, from its initial characterization as a plant pigment to its current status as a key nutrient for ocular health, is a testament to the progress of nutritional biochemistry and clinical research. The discovery of its concentration in the macula sparked decades of investigation, culminating in large-scale clinical trials that have informed dietary recommendations for the prevention of age-related macular degeneration. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to build upon. The elucidation of its molecular mechanisms of action, particularly its influence on the NF-κB and Nrf2 signaling pathways, opens up new avenues for therapeutic applications beyond eye health. As research continues, the full spectrum of lutein's benefits to human health is likely to be further unveiled, solidifying its importance in preventive medicine and as a potential therapeutic agent.

References

- 1. Beta-carotene - Molecule of the Month - April 2002 [chm.bris.ac.uk]

- 2. beta-carotene history [chm.bris.ac.uk]

- 3. Beta-Carotene | C40H56 | CID 5280489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Paul Karrer – Nobel Prize in Chemistry 1937 | University of Zurich | UZH [uzh.ch]

- 5. Paul Karrer | Nobel Prize, organic chemistry, X-ray crystallography | Britannica [britannica.com]

- 6. Paul Karrer (1889 – 1971)- Pioneering research on the structure of vitamins [chemindigest.com]

- 7. uzh.ch [uzh.ch]

- 8. Sandwalk: Nobel Laureate: Paul Karrer [sandwalk.blogspot.com]

- 9. Carotene - Wikipedia [en.wikipedia.org]

- 10. George Wald | Nobel Prize, Vision Research & Physiology | Britannica [britannica.com]

- 11. Wald Is Given Nobel Prize For Experiments on Vision | News | The Harvard Crimson [thecrimson.com]

- 12. George Wald - Wikipedia [en.wikipedia.org]

- 13. famousscientists.org [famousscientists.org]

- 14. scholar.lib.vt.edu [scholar.lib.vt.edu]

- 15. researchgate.net [researchgate.net]

- 16. Lutein and zeaxanthin dietary supplements raise macular pigment density and serum concentrations of these carotenoids in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Macular degeneration - Wikipedia [en.wikipedia.org]

- 18. m.youtube.com [m.youtube.com]

- 19. youtube.com [youtube.com]

- 20. youtube.com [youtube.com]

- 21. sciencebasedhealth.com [sciencebasedhealth.com]

- 22. youtube.com [youtube.com]

- 23. optometryweb.com [optometryweb.com]

- 24. youtube.com [youtube.com]

- 25. my.clevelandclinic.org [my.clevelandclinic.org]

- 26. atlantis-press.com [atlantis-press.com]

- 27. mdpi.com [mdpi.com]

- 28. Analysis of Lutein Content in Microencapsulated Marigold Flower Extract (Tagetes erecta L.) Using UHPLC-Q-Orbitrap-HRMS and Its Cytotoxicity in ARPE-19 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Changes in macular pigment optical density and serum concentrations of its constituent carotenoids following supplemental lutein and zeaxanthin: the LUNA study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. mdpi.com [mdpi.com]

- 31. Clinical rationale for dietary lutein... | F1000Research [f1000research.com]

- 32. researchgate.net [researchgate.net]

Lutein's Photochemical Properties and Light Absorption: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lutein, a xanthophyll carotenoid, is a lipophilic molecule synthesized by plants and is abundantly present in green leafy vegetables.[1] Structurally, it is characterized by a long polyene chain of conjugated double bonds, which is responsible for its distinct light-absorbing properties.[1] In humans, lutein is particularly concentrated in the macula of the retina, where it plays a crucial role in protecting against photo-oxidative damage.[2] This guide provides a detailed overview of the photochemical properties of lutein, its mechanisms of light absorption and energy dissipation, and its influence on key signaling pathways relevant to ocular health. The information presented herein is intended to serve as a technical resource for researchers, scientists, and professionals involved in drug development and ophthalmic research.

Photochemical and Photophysical Data

The photochemical behavior of lutein is dictated by its electronic structure. The conjugated double bond system allows for the absorption of high-energy blue light, a key mechanism in its protective function within the retina.[3][4] The following tables summarize the key quantitative data related to lutein's photochemical properties.

| Parameter | Value | Solvent/Conditions | Citation |

| Molar Absorptivity (ε) | 145,000 L mol⁻¹ cm⁻¹ | Ethanol | [5] |

| 141,000 L mol⁻¹ cm⁻¹ | Diethyl ether | [5] | |

| Varies | Other organic solvents | [3][4][6] | |

| Absorption Maxima (λmax) | 445 nm, 474 nm | Ethanol | [5] |

| 444.5 nm, 473.5 nm | n-Hexane | [5] | |

| 447.5 nm, 476 nm | Acetone | [5] | |

| Singlet Oxygen Quenching Rate Constant | ~8 x 10⁶ M⁻¹ s⁻¹ | Ethanol/Chloroform | [6] |

| Photophysical Parameter | Value | Notes |

| Fluorescence Quantum Yield (Φf) | Data not available in the searched literature. | Lutein's primary de-excitation pathway is non-radiative, leading to very low fluorescence. |

| Triplet Quantum Yield (ΦT) | Data not available in the searched literature. | The triplet state is involved in energy transfer and quenching processes. |

| Photobleaching Quantum Yield (Φp) | Data not available in the searched literature. | This value would quantify the efficiency of lutein degradation upon light absorption. |

Experimental Protocols

UV-Visible Absorption Spectroscopy

This protocol outlines the determination of the absorption spectrum and molar absorptivity of lutein.

-

Objective: To measure the absorbance of lutein in a specific solvent and calculate its molar absorptivity.

-

Materials:

-

Crystalline lutein standard

-

Spectrophotometric grade ethanol

-

Volumetric flasks

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

-

-

Procedure:

-

Prepare a stock solution of lutein in ethanol of a known concentration (e.g., 1 mg/mL).

-

From the stock solution, prepare a series of dilutions with known concentrations.

-

Calibrate the spectrophotometer using ethanol as the blank.

-

Measure the absorbance of each dilution at the wavelength of maximum absorption (λmax), which for lutein in ethanol is approximately 445 nm.[5]

-

Record the full absorption spectrum for one of the concentrations to observe the characteristic peaks.

-

Plot a graph of absorbance versus concentration.

-

The molar absorptivity (ε) can be calculated from the slope of the line using the Beer-Lambert law (A = εcl), where A is absorbance, c is concentration in mol/L, and l is the path length in cm.

-

Fluorescence Spectroscopy

This protocol describes the measurement of the fluorescence emission spectrum of lutein.

-

Objective: To determine the fluorescence emission profile of lutein.

-

Materials:

-

Lutein solution in a suitable solvent (e.g., ethanol)

-

Fluorometer-grade quartz cuvettes

-

Spectrofluorometer

-

-

Procedure:

-

Prepare a dilute solution of lutein in ethanol. The absorbance at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.

-

Set the excitation wavelength on the spectrofluorometer to one of lutein's absorption maxima (e.g., 445 nm).

-

Record the fluorescence emission spectrum over a wavelength range longer than the excitation wavelength (e.g., 460-700 nm).

-

Measure the fluorescence of the solvent blank and subtract it from the sample's spectrum.

-

Note: Lutein is expected to have a very low fluorescence quantum yield, so the signal may be weak.

-

Nanosecond Transient Absorption Spectroscopy

This protocol provides a general methodology for studying the transient excited states of lutein, such as its triplet state.

-

Objective: To detect and characterize the transient absorption of lutein's excited states.

-

Materials:

-

Lutein solution in a deoxygenated solvent

-

Quartz cuvette suitable for laser experiments

-

Nanosecond transient absorption spectrometer with a pulsed laser source (e.g., Nd:YAG) and a probe lamp.

-

-

Procedure:

-

Prepare a solution of lutein in a suitable solvent and deoxygenate it by bubbling with an inert gas (e.g., argon or nitrogen) to prevent quenching of the triplet state by oxygen.

-

Place the sample in the spectrometer.

-

Excite the sample with a short laser pulse at a wavelength where lutein absorbs (e.g., a frequency-doubled Nd:YAG laser at 532 nm, which can still excite the tail of lutein's absorption).

-

Measure the change in absorbance of the sample at various time delays after the laser flash using a broad-spectrum probe light.

-

Record the transient absorption spectra at different time points to observe the formation and decay of transient species.

-

The triplet state of carotenoids typically shows a characteristic absorption in the 500-550 nm region.[7]

-

Signaling Pathways and Mechanisms

Lutein's photochemical properties are intrinsically linked to its biological functions, particularly in the retina. Beyond its direct light-filtering and antioxidant activities, lutein modulates key cellular signaling pathways to exert its protective effects.

Nrf2 Signaling Pathway Activation

Lutein has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical regulator of the cellular antioxidant response.

Caption: Lutein-mediated activation of the Nrf2 signaling pathway.

Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Oxidative stress or the presence of inducers like lutein leads to the dissociation of Nrf2 from Keap1. Liberated Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, upregulating their expression and enhancing the cell's protective capacity.

Modulation of NF-κB Signaling

Lutein can also exert anti-inflammatory effects by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway.

Caption: Lutein's inhibitory effect on the NF-κB signaling pathway.

Inflammatory stimuli, often triggered by oxidative stress, activate the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its degradation and the release of the NF-κB dimer. NF-κB translocates to the nucleus and promotes the transcription of pro-inflammatory genes. Lutein can interfere with this pathway, likely by reducing the initial oxidative stress, thereby inhibiting the activation of IKK and suppressing the inflammatory cascade.

Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive analysis of lutein's photochemical properties.

Caption: Workflow for characterizing lutein's photochemical properties.

Conclusion

Lutein's unique photochemical properties, particularly its strong absorption of blue light and its ability to quench reactive oxygen species, underpin its critical role in protecting the retina from photodamage. Furthermore, its capacity to modulate key signaling pathways like Nrf2 and NF-κB highlights its multifaceted mechanism of action. While foundational data on its molar absorptivity and singlet oxygen quenching capabilities are established, further research is warranted to precisely quantify its fluorescence, triplet, and photobleaching quantum yields. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of this vital carotenoid.

References

- 1. Making sure you're not a bot! [opus4.kobv.de]

- 2. agilent.com [agilent.com]

- 3. researchgate.net [researchgate.net]

- 4. Absorbance changes of carotenoids in different solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

In Vitro Free Radical Scavenging Activity of Lutein: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro studies on the free radical scavenging activity of Lutein, a xanthophyll carotenoid. This document summarizes key quantitative data, details common experimental protocols, and visualizes workflows for the scientific community engaged in antioxidant research and development.

Quantitative Analysis of Lutein's Free Radical Scavenging Capacity

Lutein has demonstrated potent free radical scavenging activity across a variety of in vitro assays. The 50% inhibitory concentration (IC50) is a standard measure of the effectiveness of a compound in inhibiting a specific biological or biochemical function. The data presented below, collated from various studies, quantifies Lutein's efficacy in neutralizing several key reactive oxygen species (ROS) and reactive nitrogen species (RNS).

| Free Radical/Assay | Lutein IC50 Value (µg/mL) | Reference |

| DPPH (2,2-diphenyl-1-picrylhydrazyl) | 35 | [1][2] |

| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) | >100 (29.4% inhibition at 100 µg/mL) | [2] |

| Superoxide Radical (O₂•⁻) | 21 | [1][2] |

| Hydroxyl Radical (•OH) | 1.75 | [1][2] |

| Nitric Oxide Radical (NO•) | 3.8 | [1][2] |

| Lipid Peroxidation Inhibition | 2.2 | [1][2] |

Detailed Experimental Protocols

The following sections detail the methodologies for the key in vitro assays used to evaluate the free radical scavenging activity of Lutein.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This spectrophotometric assay is based on the reduction of the stable free radical DPPH• in the presence of a hydrogen-donating antioxidant.

Principle: DPPH is a stable free radical with a deep violet color, showing a maximum absorbance around 517 nm.[3] When it accepts an electron or hydrogen radical from an antioxidant, the DPPH is reduced to diphenylpicrylhydrazine, resulting in a color change to a pale yellow or colorless solution and a decrease in absorbance.[3][4]

Procedure:

-

Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. The solution should be freshly prepared and kept in the dark to avoid degradation.[4]

-

Sample Preparation: Prepare various concentrations of Lutein in a suitable solvent (e.g., DMSO or ethanol).

-

Reaction Mixture: In a microplate well or a test tube, add a specific volume of the Lutein sample solution to a defined volume of the DPPH solution. A typical ratio is 100 µL of the sample to 100 µL of the DPPH reagent.[4]

-

Control and Blank:

-

Control: Contains the solvent used for the sample and the DPPH solution.

-

Blank: Contains the solvent and the sample solution without the DPPH reagent.

-

-

Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).[4]

-

Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer or a microplate reader.[1]

-

Calculation: The percentage of scavenging activity is calculated using the following formula:

-

% Scavenging = [(A_control - A_sample) / A_control] x 100

-

Where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value is then determined by plotting the percentage of scavenging against the concentration of Lutein.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS•+ radical cation.

Principle: ABTS is oxidized to its radical cation (ABTS•+) by reacting with a strong oxidizing agent like potassium persulfate. The ABTS•+ radical has a characteristic blue-green color with a maximum absorbance at 734 nm. In the presence of an antioxidant, the radical cation is reduced back to the neutral ABTS, leading to a decolorization of the solution.[4][5]

Procedure:

-

Reagent Preparation: Prepare the ABTS•+ radical solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[4][5] Dilute the ABTS•+ solution with ethanol or water to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[4]

-

Sample Preparation: Prepare various concentrations of Lutein in a suitable solvent.

-

Reaction Mixture: Add a small volume of the Lutein sample solution to a larger volume of the diluted ABTS•+ solution.

-

Incubation: Incubate the mixture at room temperature for a defined time (e.g., 6 minutes).[4]

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: The percentage of scavenging is calculated similarly to the DPPH assay, and the IC50 value is determined from the dose-response curve.

Superoxide Radical (O₂•⁻) Scavenging Assay

This assay evaluates the ability of Lutein to scavenge superoxide radicals, which can be generated by various enzymatic and non-enzymatic systems. One common method involves the xanthine/xanthine oxidase system.[1]

Principle: The xanthine/xanthine oxidase system generates superoxide radicals, which can then be detected by their ability to reduce a detector molecule, such as nitroblue tetrazolium (NBT), resulting in the formation of a colored formazan product. An antioxidant will compete with the detector molecule for the superoxide radicals, thereby inhibiting the color formation.

Procedure:

-

Reagent Preparation: Prepare solutions of xanthine, xanthine oxidase, and NBT in a suitable buffer (e.g., phosphate buffer).

-

Sample Preparation: Prepare various concentrations of Lutein.

-

Reaction Mixture: In a reaction vessel, combine the Lutein sample, xanthine, and NBT.

-

Initiation: Initiate the reaction by adding xanthine oxidase.

-

Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a set time.

-